Cas no 1531794-42-9 ((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)

(4-fluoro-2-methoxyphenyl)methyl(methyl)amine is a synthetic organic compound featuring a 4-fluoro-2-methoxyphenyl group attached to a methylamine moiety. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile synthetic transformations, enhancing the efficiency of chemical reactions.
(4-fluoro-2-methoxyphenyl)methyl(methyl)amine structure
1531794-42-9 structure
Product name:(4-fluoro-2-methoxyphenyl)methyl(methyl)amine
CAS No:1531794-42-9
MF:C9H12FNO
Molecular Weight:169.196085929871
CID:6112076
PubChem ID:82597978

(4-fluoro-2-methoxyphenyl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • (4-fluoro-2-methoxyphenyl)methyl(methyl)amine
    • (4-fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride
    • Benzenemethanamine, 4-fluoro-2-methoxy-N-methyl-
    • EN300-1839436
    • A1-58796
    • 1-(4-Fluoro-2-methoxyphenyl)-N-methylmethanamine
    • 1531794-42-9
    • [(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
    • インチ: 1S/C9H12FNO/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5,11H,6H2,1-2H3
    • InChIKey: TYZWLPCWWSIBPP-UHFFFAOYSA-N
    • SMILES: C1(CNC)=CC=C(F)C=C1OC

計算された属性

  • 精确分子量: 169.090292168g/mol
  • 同位素质量: 169.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • 密度みつど: 1.062±0.06 g/cm3(Predicted)
  • Boiling Point: 203.4±25.0 °C(Predicted)
  • 酸度系数(pKa): 9.03±0.10(Predicted)

(4-fluoro-2-methoxyphenyl)methyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1839436-0.05g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
0.05g
$515.0 2023-09-19
Enamine
EN300-1839436-2.5g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
2.5g
$1202.0 2023-09-19
Enamine
EN300-1839436-0.1g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
0.1g
$540.0 2023-09-19
Enamine
EN300-1839436-1g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
1g
$614.0 2023-09-19
Enamine
EN300-1839436-10g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
10g
$2638.0 2023-09-19
Enamine
EN300-1839436-5.0g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
5g
$1779.0 2023-05-26
Enamine
EN300-1839436-10.0g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
10g
$2638.0 2023-05-26
Enamine
EN300-1839436-0.25g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
0.25g
$564.0 2023-09-19
Enamine
EN300-1839436-5g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
5g
$1779.0 2023-09-19
Enamine
EN300-1839436-0.5g
[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine
1531794-42-9
0.5g
$589.0 2023-09-19

(4-fluoro-2-methoxyphenyl)methyl(methyl)amine 関連文献

(4-fluoro-2-methoxyphenyl)methyl(methyl)amineに関する追加情報

Introduction to (4-fluoro-2-methoxyphenyl)methyl(methyl)amine (CAS No. 1531794-42-9)

(4-fluoro-2-methoxyphenyl)methyl(methyl)amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 1531794-42-9, this compound belongs to a class of molecules that exhibit intriguing pharmacological properties, making it a subject of extensive study in medicinal chemistry. The presence of both fluoro and methoxy substituents in its aromatic ring structure imparts unique electronic and steric characteristics, which are crucial for its potential applications in drug design.

The compound's structure, featuring a benzene ring substituted with a fluoro group at the 4-position and a methoxy group at the 2-position, along with an amine functionality attached to a methyl group, suggests a high degree of tunability. This architectural framework allows for the exploration of various biological targets, including enzymes and receptors that are pivotal in therapeutic intervention. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the development of novel pharmaceuticals.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their demonstrated efficacy in improving drug properties. Studies have shown that the introduction of fluorine atoms can lead to increased lipophilicity, reduced metabolic clearance, and enhanced binding interactions with biological targets. These attributes make (4-fluoro-2-methoxyphenyl)methyl(methyl)amine a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) therapeutics. The combination of fluoro and methoxy groups can influence blood-brain barrier penetration, a key factor for CNS drugs. Recent research has highlighted the importance of optimizing molecular properties to enhance CNS drug delivery, and compounds like (4-fluoro-2-methoxyphenyl)methyl(methyl)amine offer a valuable starting point for such endeavors.

The pharmacological profile of (4-fluoro-2-methoxyphenyl)methyl(methyl)amine has been explored in several preclinical studies. These investigations have revealed its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders such as depression and anxiety.

The synthesis of (4-fluoro-2-methoxyphenyl)methyl(methyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for further pharmacological evaluation.

In addition to its pharmacological potential, (4-fluoro-2-methoxyphenyl)methyl(methyl)amine has also been investigated for its role in chemical biology research. Its unique structural features make it an attractive scaffold for developing probes that can interact with specific biological targets. Such probes are invaluable tools for elucidating molecular mechanisms and identifying new therapeutic avenues.

The future directions for research on (4-fluoro-2-methoxyphenyl)methyl(methyl)amine are multifaceted. Further studies are needed to optimize its pharmacokinetic properties and explore its interactions with various biological targets. Additionally, computational modeling techniques can be utilized to predict and refine the compound's structure-activity relationships (SARs). These efforts will contribute to the development of more effective and targeted therapeutics.

The significance of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. Their unique properties have led to the discovery and development of several FDA-approved drugs that incorporate fluorine atoms. As research continues to uncover new applications for compounds like (4-fluoro-2-methoxyphenyl)methyl(methyl)amine, their role in addressing unmet medical needs is likely to expand.

In conclusion, (4-fluoro-2-methoxyphenyl)methyl(methyl)amine (CAS No. 1531794-42-9) represents a fascinating molecule with substantial potential in pharmaceutical research. Its structural features and demonstrated pharmacological properties make it a valuable asset in the quest for novel therapeutics. As our understanding of its mechanisms and applications grows, so too will its impact on drug discovery and development.

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